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molecular formula C10H9BrO B8296584 4-(3-Bromophenyl)but-3-yn-1-ol

4-(3-Bromophenyl)but-3-yn-1-ol

Cat. No. B8296584
M. Wt: 225.08 g/mol
InChI Key: ABGHMZVWYXWNIC-UHFFFAOYSA-N
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Patent
US07135600B2

Procedure details

A stirred, cooled solution of 1-bromo-3-iodobenzene (31 g) and 3-butyn-ol (7 ml) in acetonitrile (100 ml) and triethylamine (100 ml) was purged with nitrogen for 20 min under nitrogen. Dichlorobis(triphenylphosphine)palladium (500 mg) and cuprous iodide (800 mg) were added. The mixture was stirred for 18 h and then the solvent was removed in-vacuo. The residual oil was triturated with ethyl acetate (200 ml) and filtered. The filtrate was evaporated to dryness and the residue was purified by chromatography on Biotage (90 g) eluting with light petroleum 40–60°-diethyl ether (3:2) to give the title compound (21 g). LCMS RT=3.26 min.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.[CH2:9]([OH:13])[CH2:10][C:11]#[CH:12]>C(#N)C.C(N(CC)CC)C>[Br:1][C:2]1[CH:3]=[C:4]([C:12]#[C:11][CH2:10][CH2:9][OH:13])[CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)I
Name
Quantity
7 mL
Type
reactant
Smiles
C(CC#C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with nitrogen for 20 min under nitrogen
Duration
20 min
ADDITION
Type
ADDITION
Details
Dichlorobis(triphenylphosphine)palladium (500 mg) and cuprous iodide (800 mg) were added
CUSTOM
Type
CUSTOM
Details
the solvent was removed in-vacuo
CUSTOM
Type
CUSTOM
Details
The residual oil was triturated with ethyl acetate (200 ml)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on Biotage (90 g)
WASH
Type
WASH
Details
eluting with light petroleum 40–60°-diethyl ether (3:2)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C#CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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